molecular formula C24H50O4 B1682187 2,5-Dimethyl-2,5-di-(tert-butylperoxy)hexane CAS No. 78-63-7

2,5-Dimethyl-2,5-di-(tert-butylperoxy)hexane

Cat. No. B1682187
CAS RN: 78-63-7
M. Wt: 290.44 g/mol
InChI Key: KHGWZBYMIJAQQK-UHFFFAOYSA-N
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Patent
US08128886B2

Procedure details

A reactor corresponding to FIG. 1 was initially charged with a mixture of 550 kg of 70% by weight hydrogen peroxide and 366 kg of 80% by weight sulphuric acid. With stirring and cooling of the reactor through the jacket, 250 kg of 2,5-dimethyl-2,5-hexanediol were metered in within 60 min, in the course of which the temperature rose from 20° C. to 30-32° C. The reaction mixture was stirred at 30° C. for another 90 min and then admixed with 200 kg of water. The stirrer was then switched off and the suspension formed was filtered within 10 min by applying reduced pressure to the filtration devices (5), in the course of which the liquid phase was sucked into the collecting vessel (7) and the precipitated 2,5-dimethylhexane-2,5-dihydroperoxide was retained in the vessel (2). The solid product retained in the reactor was washed by adding 500 kg of water, stirring the suspension for 3 min and filtering again by applying reduced pressure to the filtration devices (5). This washing operation was repeated once more. Thereafter, 481 kg of tert-butanol were added and the solid was dissolved therein by stirring and heating. 500 kg of 80% by weight sulphuric acid were metered into the resulting solution within 60 min with stirring and cooling of the reactor through the jacket, in the course of which the temperature rose to from 40 to 45° C. The reaction mixture was stirred at this temperature for a further 60 min and then admixed with 50 kg of water. The lower aqueous phase was removed and the liquid product was washed successively with 150 kg of water, 150 kg of 1% by weight sodium hydroxide solution and 150 kg of water, by stirring the phases and then removing the lower aqueous phase. After removal of residual water and volatile by-products by stripping under reduced pressure in a stripping column, 405 kg (90%) of 2,5-dimethyl-2,5-di(tert-butylperoxy)hexane were obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 kg
Type
reactant
Reaction Step Two
Name
Quantity
200 kg
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][OH:2].S(=O)(=O)(O)O.[CH3:8][C:9](O)([CH2:11][CH2:12][C:13]([CH3:16])([OH:15])[CH3:14])[CH3:10]>O>[CH3:14][C:13]([O:15][O:15][C:13]([CH3:16])([CH3:14])[CH3:12])([CH2:12][CH2:11][C:9]([CH3:10])([O:1][O:2][C:9]([CH3:11])([CH3:10])[CH3:8])[CH3:8])[CH3:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
250 kg
Type
reactant
Smiles
CC(C)(CCC(C)(O)C)O
Step Three
Name
Quantity
200 kg
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were metered in within 60 min, in the course of which
Duration
60 min
CUSTOM
Type
CUSTOM
Details
rose from 20° C. to 30-32° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 30° C. for another 90 min
Duration
90 min
CUSTOM
Type
CUSTOM
Details
the suspension formed
FILTRATION
Type
FILTRATION
Details
was filtered within 10 min
Duration
10 min
FILTRATION
Type
FILTRATION
Details
to the filtration devices (5)
WASH
Type
WASH
Details
was washed
ADDITION
Type
ADDITION
Details
by adding 500 kg of water
STIRRING
Type
STIRRING
Details
stirring the suspension for 3 min
Duration
3 min
FILTRATION
Type
FILTRATION
Details
filtering again
FILTRATION
Type
FILTRATION
Details
to the filtration devices (5)
ADDITION
Type
ADDITION
Details
Thereafter, 481 kg of tert-butanol were added
DISSOLUTION
Type
DISSOLUTION
Details
the solid was dissolved
STIRRING
Type
STIRRING
Details
by stirring
TEMPERATURE
Type
TEMPERATURE
Details
heating
STIRRING
Type
STIRRING
Details
with stirring
TEMPERATURE
Type
TEMPERATURE
Details
cooling of the reactor through the jacket, in the course of which the temperature
CUSTOM
Type
CUSTOM
Details
rose to from 40 to 45° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at this temperature for a further 60 min
Duration
60 min
CUSTOM
Type
CUSTOM
Details
The lower aqueous phase was removed
WASH
Type
WASH
Details
the liquid product was washed successively with 150 kg of water, 150 kg of 1% by weight sodium hydroxide solution and 150 kg of water
STIRRING
Type
STIRRING
Details
by stirring the phases
CUSTOM
Type
CUSTOM
Details
removing the lower aqueous phase
CUSTOM
Type
CUSTOM
Details
After removal of residual water and volatile by-products

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
CC(C)(CCC(C)(OOC(C)(C)C)C)OOC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 405 kg
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.